2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) is a chemical compound that has garnered attention due to its structural features and potential applications in pharmaceuticals. This compound is closely related to anastrozole, a well-known aromatase inhibitor used in breast cancer treatment. The compound's structure incorporates a triazole moiety, which is significant for its biological activity.
This compound falls under the category of organic compounds, specifically nitriles and aromatic compounds. Its classification is significant in understanding its reactivity and potential interactions in biological systems.
The synthesis of 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis requires careful control of reaction conditions including temperature, solvent choice (commonly dimethylformamide), and reaction time to optimize yield and purity. For example, the use of tetrabutylammonium bromide as a phase transfer catalyst can enhance the efficiency of the alkylation step.
The molecular formula for 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) is C17H20N4. Its structure features:
This configuration contributes to its chemical properties and biological activity.
Key structural data includes:
The compound can participate in various chemical reactions typical for nitriles and aromatic compounds:
Reactions involving this compound must consider steric hindrance due to the bulky triazole group which may affect reactivity and selectivity.
The mechanism of action for compounds like 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) primarily revolves around its role as an aromatase inhibitor. By inhibiting aromatase, it decreases estrogen production which is crucial in the progression of hormone-sensitive cancers such as breast cancer.
Research indicates that compounds with similar structures exhibit significant binding affinity to the aromatase enzyme, leading to effective inhibition .
Relevant data points include:
The primary application of 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) lies within medicinal chemistry as a potential drug candidate or impurity profile in pharmaceuticals like anastrozole. Its role as an aromatase inhibitor positions it as a significant compound for further research into cancer therapies.
Additionally, its structural features make it a candidate for studies related to drug design and development focusing on enhancing specificity and reducing side effects associated with existing treatments .
The structural confirmation of 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) (Anastrozole Related Compound A) relies on advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the central para-substituted benzene ring exhibits characteristic aromatic resonances at δ 7.2–7.8 ppm, while the triazolylmethyl group (–CH₂–) appears as a singlet near δ 5.3 ppm. The geminal dimethyl groups of the tert-butylnitrile moieties [–C(CH₃)₂CN] generate singlets at δ 1.6–1.7 ppm due to equivalent methyl protons. Infrared (IR) spectroscopy confirms nitrile functionality via a sharp C≡N stretch at 2,230 cm⁻¹ and triazole ring absorption at 1,580–1,620 cm⁻¹. Mass spectrometry (MS) fragmentation patterns further validate the core structure, showing key fragments at m/z 175 [M – C₃H₄N₃]⁺ and m/z 119 [C₇H₅N₂]⁺, corresponding to cleavage at the benzyl-triazole linkage and central ring disruption, respectively [1].
Table 1: Key Spectroscopic Signatures
Technique | Functional Group | Signal/Peak |
---|---|---|
¹H NMR | Triazolylmethyl (–CH₂–) | δ 5.3 ppm (s, 2H) |
¹³C NMR | Nitrile (C≡N) | δ 120–122 ppm |
IR | Aliphatic C≡N stretch | 2,230 cm⁻¹ (strong) |
MS/MS | Molecular ion | m/z 293 [M]⁺ (base peak) |
The molecular formula of this compound is C₁₇H₁₉N₅, derived from the assembly of three structural subunits:
Exact mass calculation confirms the molecular weight:
The partition coefficient (XLogP3 = 2.2) indicates moderate lipophilicity, suitable for blood-brain barrier penetration—a critical attribute for antitumor agents targeting brain metastases. This value arises from:
Table 2: Physicochemical Properties
Property | Value | Methodology |
---|---|---|
XLogP3 | 2.2 | Computational prediction |
Water Solubility | 48 mg/L (25°C) | Estimated from LogP |
Melting Point | 72–74°C (dec.) | Differential Scanning Calorimetry |
Vapor Pressure | 1.2 × 10⁻⁷ mmHg (25°C) | Langmuir method |
The compound’s low water solubility (attributed to hydrophobic tert-butyl groups) necessitates formulation enhancements for bioavailability. Its solid-state stability is evidenced by a melting point >70°C, though decomposition occurs near 75°C [3] [4].
Isomeric and process-related impurities significantly impact the pharmacological efficacy of Anastrozole. Key impurities include:
Structural Isomers
Synthetic Impurities
Table 3: Critical Impurities in Anastrozole Synthesis
Impurity | CAS No. | Molecular Formula | Detection Method | Relative Retention Time |
---|---|---|---|---|
Bromomethyl Intermediate | 120511-84-4 | C₁₅H₁₇BrN₂ | HPLC-UV (254 nm) | 0.89 |
Des-Triazole Compound | 120511-72-0 | C₁₅H₁₈N₂ | HPLC-MS/MS | 0.92 |
Diacetonitrile Precursor | 120511-74-2 | C₁₁H₁₀N₂ | GC-MS (EI) | 0.45 |
Reverse-phase HPLC with UV/MS detection effectively resolves these impurities. The brominated species requires strict control (<0.1% ICH Q3A limits) due to alkylating toxicity [3].